2-Aminopyridine-4-sulfonamide hydrochloride
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Overview
Description
2-Aminopyridine-4-sulfonamide hydrochloride is a chemical compound with the CAS Number: 2137792-99-3 . It has a molecular weight of 209.66 and is typically found in powder form .
Synthesis Analysis
2-Aminopyridine is a simple, low molecular weight, and perfectly functionalized moiety known for the synthesis of diverse biological molecules . It is used by many pharmaceutical companies across the globe to synthesize low-molecular-weight molecules for use as pharmacophores against various biological targets .Molecular Structure Analysis
The IUPAC name for this compound is 2-aminopyridine-4-sulfonamide hydrochloride . The InChI code for this compound is 1S/C5H7N3O2S.ClH/c6-5-3-4 (1-2-8-5)11 (7,9)10;/h1-3H, (H2,6,8) (H2,7,9,10);1H .Chemical Reactions Analysis
2-Aminopyridine is used in the production of various drugs and can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .Physical And Chemical Properties Analysis
2-Aminopyridine-4-sulfonamide hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Metal Complexation
Research has demonstrated the ability to synthesize sulfonamide derivatives and complex them with metals such as Nickel (II) and Iron (II), which may enhance their biological and catalytic potential. For instance, the complexation of 4-Methyl-N-(pyridin-4-yl)benzene sulfonamide with Ni(II) and Fe(II) ions was studied, showing potential for increased utility in the pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Heterocyclic Compound Synthesis
Another study explored the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, indicating a method for synthesizing target heterocyclic compounds efficiently. This could have implications for developing new pharmaceuticals or materials (Rozentsveig et al., 2013).
Environmental Applications
The degradation of sulfonamide antibiotics in the aquatic environment through electron beam irradiation was studied, demonstrating almost complete removal of these compounds. This research has significant implications for treating emerging pollutants in water, highlighting the environmental applications of sulfonamide research (Zhu et al., 2021).
Material Science
Sulfonamides have also been investigated for their role in material science, such as in the synthesis of polar crystalline materials. The study of hydrochlorothiazide and 2-aminopyridine hydrochlorothiazide water revealed insights into intermolecular interactions and potential applications in designing new functional materials (Wojnarska et al., 2021).
Inhibitory Activity on Carbonic Anhydrase Isoforms
Research into novel acridine and bis acridine sulfonamides has shown effective inhibitory activity against carbonic anhydrase isoforms, which is crucial for developing new therapeutic agents for various diseases (Ulus et al., 2013).
Safety And Hazards
Future Directions
2-Aminopyridine is a key component in drug discovery, particularly in the synthesis of diverse biological molecules . Given its role in the synthesis of low-molecular-weight molecules for use as pharmacophores against various biological targets, it is likely to continue to be a focus of research and development in the pharmaceutical industry .
properties
IUPAC Name |
2-aminopyridine-4-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-5-3-4(1-2-8-5)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQPNPUCTWCLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyridine-4-sulfonamide hydrochloride |
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